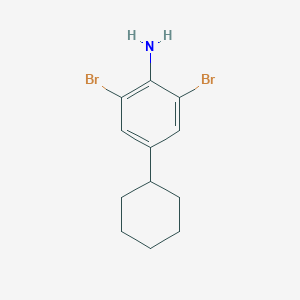

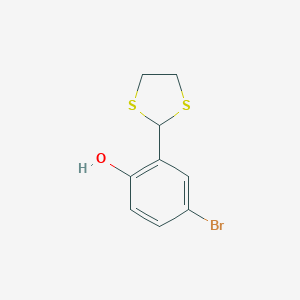

2,6-二溴-4-环己基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

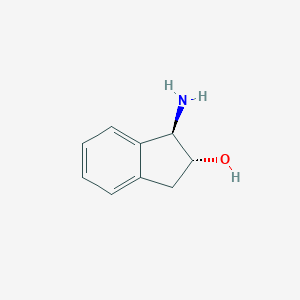

2,6-Dibromo-4-cyclohexylaniline can be synthesized through hydrolysis of 3,5-dibromo-4-aminobenzene sulfonamide, derived from 4-aminobenzene sulfonamide and hydrobromic acid. An alternative method involves neutralizing 4-aminobenzene sulfonic acid in water with caustic alkali, followed by bromination to obtain 4-amino-3,5-dibromobenzene sulfonic salt, which is then converted to 2,6-dibromoaniline by de-sulfonating under acidic conditions (Geng Rui-xue, 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 2,6-dibromo-4-cyclohexylaniline, such as cyclohexanaminium derivatives, have been extensively studied, revealing intricate details about their crystalline structure and the interactions within. For instance, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate has been synthesized and characterized, showing how the N atoms in the cyclohexanamine molecule are protonated, with the crystal structure stabilized by hydrogen bonds (J. Li, Zunjun Liang, X. Pan, 2017).

Chemical Reactions and Properties

2,6-Dibromo-4-cyclohexylaniline participates in various chemical reactions, indicative of its reactivity and functional group behavior. For example, the cleavage of a C-C bond in cyclobutylanilines by visible-light photoredox catalysis is a significant reaction, demonstrating the potential of cyclohexylanilines in innovative synthetic strategies (Jiang Wang, N. Zheng, 2015).

Physical Properties Analysis

The physical properties of 2,6-dibromo-4-cyclohexylaniline and related compounds, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. These properties are typically determined through experimental measurements and contribute to the compound's utility in different chemical reactions and processes.

Chemical Properties Analysis

The chemical properties of 2,6-dibromo-4-cyclohexylaniline, including its reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are essential for its application in synthetic chemistry. The compound's ability to undergo reactions such as dithioacetalization and transdithioacetalization, facilitated by catalysts like TABCO and NBS, highlights its versatility and the potential for creating a wide range of derivatives (N. Iranpoor*, H. Firouzabadi*, H. Shaterian, M. Zolfigol, 2002).

科学研究应用

化学合成和阻燃应用

2,6-二溴-4-环己基苯胺是一种化合物,虽然在现有文献中没有直接引用,但与其他溴化化合物在各种科学应用中共享结构相似性。例如,1,2-二溴-4-(1,2-二溴乙基)环己烷(TBECH),一种相关的溴化阻燃剂,在环境样品中已被鉴定出来。TBECH主要用作添加剂阻燃剂,展示了溴化化合物在环境中的存在和潜在影响。这项研究强调了在环境样品中识别溴化阻燃剂的精确分析技术的重要性,突出了这些化合物在环境科学和毒理学中的相关性(Tomy et al., 2008)。

有机中间体

二溴苯胺,包括与2,6-二溴-4-环己基苯胺类似的结构,是重要的有机中间体。它们被用于合成药物、生物碱和铁磁性物质。例如,2,6-二溴苯胺的合成涉及3,5-二溴-4-氨基苯磺酰胺的水解,展示了该化合物在化学合成和有机化学的更广泛背景中的实用性(Geng Rui-xue, 2004)。

光物理研究

对席夫碱的研究,包括与2,6-二溴-4-环己基苯胺结构相关的化合物,揭示了有关质子转移和自由基清除活性的见解。这些化合物已被探索其质子转移的溶剂、取代基和温度依赖性,以及它们作为治疗剂或药品和食品行业中成分的潜在应用,因为它们具有自由基清除性质。这项研究强调了溴化化合物在开发具有有益健康效果的药品和食品添加剂方面的相关性(Kaştaş等,2017)。

环境影响和分析

此外,在研究中详细描述的在环境样品中识别和表征TBECH等溴化阻燃剂,举例说明了对环境监测的关键需求,以及了解这些化合物在生态系统中的持久性和行为。为分析这些化合物开发的方法对于环境保护工作至关重要,说明了溴化化学化合物在环境中的相关性(Arsenault et al., 2008)。

安全和危害

属性

IUPAC Name |

2,6-dibromo-4-cyclohexylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWWUEPYMLJAJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379020 |

Source

|

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-cyclohexylaniline | |

CAS RN |

175135-11-2 |

Source

|

| Record name | 2,6-Dibromo-4-cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dibromo-4-cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)

![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)